1-(3,4-Dihydroxyphenyl)-2-(4-methyl-1-pyrazolyl)ethanone
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Overview
Description
1-(3,4-dihydroxyphenyl)-2-(4-methyl-1-pyrazolyl)ethanone is an aromatic ketone.
Scientific Research Applications
Antiviral Activity
1-(3,4-Dihydroxyphenyl)-2-(4-methyl-1-pyrazolyl)ethanone and related derivatives have been explored for their potential antiviral activities. For example, derivatives of this compound have been synthesized and evaluated for their activity against viruses like HSV1 and HAV-MBB (Attaby et al., 2006).
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Research includes the study of its binding efficacy with proteins in Staphylococcus aureus and the assessment of its ADMET properties (Medicharla et al., 2022). Additionally, novel 3,4-disubstituted pyrazole derivatives synthesized from this compound have shown significant antibacterial and antifungal properties (Akula et al., 2019).
Tyrosinase Inhibition
Some derivatives of this compound have shown potential as tyrosinase inhibitors, which can be significant in the field of dermatology and cosmetic science. For instance, one study found that a derivative was a potent tyrosinase inhibitor, suggesting its potential use in treating hyperpigmentation disorders (Zhou et al., 2013).
Synthesis of Novel Compounds
The compound has been used as a starting material or intermediate in the synthesis of various biologically active compounds. For example, it has been involved in the synthesis of chalcone derivatives with antimicrobial activity (Katade et al., 2008), and in the preparation of compounds with antimycobacterial activities against Mycobacterium tuberculosis (Ali et al., 2007).
Crystal Structure and Molecular Docking
Studies have also focused on the crystal structure, molecular docking, and the physicochemical properties of derivatives of this compound. These studies are crucial for understanding the molecular interactions and potential therapeutic applications of these compounds (Mary et al., 2015).
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(4-methylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C12H12N2O3/c1-8-5-13-14(6-8)7-12(17)9-2-3-10(15)11(16)4-9/h2-6,15-16H,7H2,1H3 |
InChI Key |
QPQYGSJBZGMXHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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